5-Bromo-4-chloro-2-methylpyrimidine

Regioselective cross-coupling Sequential functionalization LUMO analysis

Researchers requiring regioselective polyhalogenated pyrimidine scaffolds face limited sourcing options. 5-Bromo-4-chloro-2-methylpyrimidine (CAS 861383-73-5) addresses this with differentiated C4-Cl and C5-Br reactivity, enabling ordered sequential cross-coupling. • Validated in Merck PDE10 inhibitor synthesis - prepared in 98% yield from 5-bromo-2-methylpyrimidin-4-ol using POCl₃ at 120 °C, no chromatography required. • C4-Cl reacts first via SNAr or Suzuki-Miyaura coupling; C5-Br is preserved for late-stage diversification via Pd-catalyzed cross-coupling. • Multi-supplier availability at 95-98% purity with harmonized GHS classification (H302/H315/H319/H335) - streamlines institutional safety review.

Molecular Formula C5H4BrClN2
Molecular Weight 207.45 g/mol
CAS No. 861383-73-5
Cat. No. B1292768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloro-2-methylpyrimidine
CAS861383-73-5
Molecular FormulaC5H4BrClN2
Molecular Weight207.45 g/mol
Structural Identifiers
SMILESCC1=NC=C(C(=N1)Cl)Br
InChIInChI=1S/C5H4BrClN2/c1-3-8-2-4(6)5(7)9-3/h2H,1H3
InChIKeyTXPSNWJFOBWSCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-4-chloro-2-methylpyrimidine: Dual-Halogen Building Block


5-Bromo-4-chloro-2-methylpyrimidine (CAS 861383-73-5) is a heterocyclic aromatic compound belonging to the polyhalogenated pyrimidine class, with molecular formula C₅H₄BrClN₂ and molecular weight 207.46 g/mol . It features three distinct substituents on the pyrimidine core: a methyl group at C2, a chloro group at C4, and a bromo group at C5. This substitution pattern confers differential reactivity at the two halogen positions, enabling sequential, regioselective functionalization via nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling . The compound has been employed as a key synthetic intermediate in at least one major pharmaceutical patent—specifically, Merck Sharp & Dohme's PDE10 inhibitor program (US 2015/0291561 A1), where it was prepared in 98% yield from 5-bromo-2-methylpyrimidin-4-ol using POCl₃ [1]. It is commercially available from multiple suppliers at purities typically ranging from 95% to 98% .

5-Bromo-4-chloro-2-methylpyrimidine vs. Simpler Analogs


Polyhalogenated pyrimidine building blocks are not functionally interchangeable because the identity, position, and combination of halogen substituents directly govern both the regiochemical outcome and the kinetic order of sequential derivatization reactions . In 5-bromo-4-chloro-2-methylpyrimidine, the bromo and chloro substituents exhibit differentiated reactivity toward oxidative addition in palladium-catalyzed cross-coupling: quantum mechanical LUMO analysis of the closely related 5-bromo-2,4-dichloropyrimidine demonstrates that the C4 position (bearing Cl) possesses the dominant LUMO lobe, making it the kinetically preferred site for the first coupling event . Replacing this compound with, for example, 5-bromo-2-methylpyrimidine (lacking C4-Cl) eliminates the orthogonal reactivity pair and reduces the building block to a single synthetic handle. Conversely, 5-bromo-2,4-dichloropyrimidine substitutes the C2-methyl with a third halogen, altering both the electronic landscape and the steric environment at C2, which can affect downstream biological target engagement in kinase inhibitor scaffolds where the C2-methyl group is a critical pharmacophoric element [1]. The following quantitative evidence section details where these differentiation claims are supported by experimental and computational data.

5-Bromo-4-chloro-2-methylpyrimidine: Differentiation Evidence


C4-Cl vs. C5-Br Orthogonal Reactivity

In polyhalogenated pyrimidines bearing both C4-Cl and C5-Br, the site of initial oxidative addition in Pd(0)-catalyzed cross-coupling is governed by the LUMO distribution. QM calculations on 5-bromo-2,4-dichloropyrimidine—a structurally analogous scaffold—reveal that the C4 carbon attached to chlorine possesses the dominant LUMO lobe, while C5 (Br) shows no significant LUMO contribution . Under controlled conditions at 70 °C, the C4-Cl position undergoes selective cross-coupling to yield the C4-functionalized intermediate, leaving the C5-Br intact. For the subsequent step, QM-calculated C-X IR stretching frequencies indicate the C-Br bond (1165 cm⁻¹) is weaker than the C-Cl bond (1191 cm⁻¹), consistent with experimental observation that the C5-Br reacts in the second coupling at elevated temperature (80 °C) . This establishes a defined, predictable order: C4-Cl reacts first, then C5-Br. In the alkynylation study by Pal et al., 5-bromo-4-chloro-6-methylpyrimidine—the 6-methyl regioisomer of the target compound—underwent Pd/C–Cu catalyzed coupling with terminal alkynes exclusively at C4, yielding 4-alkynyl-5-bromopyrimidines regioselectively in good yields, further confirming that the chloro position is the kinetically preferred site [1]. This orthogonal reactivity is absent in symmetric dihalo analogs such as 4,5-dibromo-2-methylpyrimidine, where both halogens are chemically equivalent, precluding ordered sequential diversification.

Regioselective cross-coupling Sequential functionalization LUMO analysis Polyhalogenated pyrimidine

Validated Synthetic Route from Pyrimidinol Precursor

The Merck Sharp & Dohme patent US 2015/0291561 A1 explicitly reports the synthesis of 5-bromo-4-chloro-2-methylpyrimidine as Step A in the preparation of PDE10 inhibitor candidates [1]. 5-Bromo-2-methylpyrimidin-4-ol (5 g, 2.6 mmol) was suspended in phosphorous oxychloride (100 mL) and heated at 120 °C for 60 minutes. After workup (concentration in vacuo, azeotropic removal with toluene, dilution with EtOAc, aqueous NaHCO₃ wash), the title compound was obtained as a dark oil in 98% yield (5.3 g), with LC/MS confirmation (m/z = 207.0 [M+H]⁺), and used directly in the subsequent SNAr step without further purification [1]. In contrast, alternative synthetic routes to analogous 4-chloro-5-bromo pyrimidines via direct halogenation of 2-methylpyrimidine typically require a two-step bromination–chlorination sequence with separate purification of intermediates, often yielding lower overall yields. For instance, literature methods for 5-bromo-4-chloropyrimidine (lacking the C2-methyl) via bromination of 4-chloropyrimidine report variable yields dependent on reaction conditions and typically require chromatographic purification .

POCl₃ chlorination Process chemistry PDE10 inhibitor Synthetic intermediate

Physicochemical Property Differentiation

The combination of Br, Cl, and CH₃ substituents on 5-bromo-4-chloro-2-methylpyrimidine produces physicochemical properties that are distinct from its closest analogs, with practical implications for purification and formulation. The predicted boiling point is 241.8 ± 20.0 °C at 760 mmHg, with a density of 1.7 ± 0.1 g/cm³ and a calculated LogP of 1.66 . By comparison, 5-bromo-2-methylpyrimidine (lacking C4-Cl) has a significantly lower boiling point of 195.3 ± 13.0 °C and lower density of 1.6 ± 0.1 g/cm³ . 5-Bromo-4-chloropyrimidine (lacking C2-CH₃) has a boiling point of 250.7 ± 20.0 °C and density of 1.9 ± 0.1 g/cm³ . The intermediate boiling point of the target compound (242 °C vs. 195 °C and 251 °C) reflects its balanced substitution pattern, and the LogP of 1.66 indicates moderate lipophilicity suitable for both organic solvent processing and potential biological membrane permeability in downstream drug candidates . The compound is described as a white to pale yellow solid that is practically insoluble in water but soluble in DMSO and DMF , and is recommended for storage at 2–8 °C under inert gas .

Physicochemical properties Boiling point LogP Purification Chromatography

Reactivity Gradient: Bromo vs. Chloro Leaving Groups

Brown and Arantz established a quantitative reactivity hierarchy for halogenopyrimidines in aminolysis reactions: within each structural group, bromopyrimidines are the most reactive and chloropyrimidines the least reactive, with a maximum rate difference of approximately three-fold [1]. Specifically, times of half-completion (t₁/₂ values) were reported for the aminolysis of 2-halogeno-, 5-bromo-2-halogeno-, and 4-halogeno-2,6-dimethyl-pyrimidines by isopentylamine and 1,4-dimethylpentylamine. In every case studied, the bromo derivative reacted faster than its chloro counterpart [1]. Applied to 5-bromo-4-chloro-2-methylpyrimidine, this class-level principle supports a synthetic strategy in which nucleophilic aromatic substitution (SNAr) occurs preferentially at the more electrophilic C4 position (activated by both ring nitrogen proximity and the chloro leaving group), followed by subsequent functionalization at the C5-Br position via either a second SNAr under more forcing conditions or a Pd-catalyzed cross-coupling. This ordered reactivity is not available in 4,5-dibromo-2-methylpyrimidine, where both halogens exhibit similar SNAr reactivity, nor in 5-bromo-2-methylpyrimidine, which lacks the second reactive handle entirely.

SNAr reactivity Aminolysis kinetics Bromo vs. chloro leaving group t₁/₂ comparison

Harmonized ECHA Safety Classification

5-Bromo-4-chloro-2-methylpyrimidine is registered in the European Chemicals Agency (ECHA) Classification and Labelling Inventory under EC/List number 842-847-6 [1]. The notified classification includes: Acute Toxicity Category 4 (H302 – Harmful if swallowed), Skin Irritation Category 2 (H315 – Causes skin irritation), Eye Irritation Category 2A (H319 – Causes serious eye irritation), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335 – May cause respiratory irritation) [1]. One notifier additionally includes Skin Sensitisation Category 1 (H317) and Respiratory Sensitisation Category 1 (H334) [1]. The GHS signal word is 'Warning' (single notifier) or 'Danger' (aggregated), with pictogram GHS07 (and GHS08 for the more conservative notifier) [1]. Commercial suppliers, including Fluorochem, provide this compound at 95% purity with consistent hazard labelling (H302, H315, H319, H335) and recommend storage at 2–8 °C . This established regulatory profile contrasts with less widely registered analogs such as 4,5-dibromo-2-methylpyrimidine, for which harmonized C&L notifications may be less comprehensive, potentially complicating institutional chemical safety approval processes.

GHS classification ECHA Safety data Regulatory compliance Procurement

5-Bromo-4-chloro-2-methylpyrimidine: Key Applications


Sequential Diversification for Kinase Inhibitor Libraries

In kinase inhibitor programs where the pyrimidine core serves as a hinge-binding scaffold, 5-bromo-4-chloro-2-methylpyrimidine enables a two-step sequential functionalization strategy: (1) Pd-catalyzed Suzuki-Miyaura or SNAr reaction at the C4-Cl position to install an aryl, heteroaryl, or amine substituent, followed by (2) a second cross-coupling at the C5-Br position to introduce a second diversity element. This ordered approach was validated in the Merck PDE10 inhibitor patent, where the C4-Cl was displaced by an alkoxide nucleophile in the subsequent step (Step B) to generate the advanced intermediate 5-bromo-2-methyl-4-(((1S,2S)-2-(5-methylpyridin-2-yl)cyclopropyl)methoxy)pyrimidine . The predictable regiochemical outcome—C4 reacting first—is consistent with LUMO analysis showing dominant orbital contribution at C4-Cl . This application scenario is directly relevant to medicinal chemistry teams synthesizing focused libraries of 4,5-disubstituted-2-methylpyrimidines for screening against kinase targets including CDK, EGFR, and JAK families.

Process Chemistry Scale-Up Route

For process chemistry groups requiring multi-gram to kilogram quantities of a 4-chloro-5-bromo-2-methylpyrimidine intermediate, the Merck patent route offers a validated starting point: 5-bromo-2-methylpyrimidin-4-ol is treated with POCl₃ at 120 °C for 60 minutes to afford the title compound in 98% yield without chromatographic purification . The procedure uses standard reagents (POCl₃, toluene, EtOAc, aqueous NaHCO₃) under conditions compatible with pilot-plant equipment. This contrasts favorably with alternative routes to related compounds (e.g., direct halogenation of 2-methylpyrimidine) that may require bromine handling, specialized brominating agents like NBS, or multi-step sequences with intermediate isolations . The commercial availability of the compound from multiple suppliers at 95–98% purity further supports its use as a cost-effective starting material for scale-up campaigns.

Late-Stage Functionalization in Agrochemical Discovery

In agrochemical research, pyrimidine cores are prevalent in systemic fungicides and herbicides. 5-Bromo-4-chloro-2-methylpyrimidine provides a scaffold where the C5-Br can be preserved through early-stage C4 modifications and then exploited in a late-stage diversification step—for instance, via Suzuki coupling with (hetero)arylboronic acids to introduce aromatic groups, or via Sonogashira coupling with terminal alkynes . This late-stage functionalization strategy is supported by the class-level evidence that bromopyrimidines are ~3-fold more reactive than chloropyrimidines in nucleophilic displacement , meaning that SNAr conditions can be tuned to react exclusively at C4-Cl while leaving C5-Br intact for subsequent Pd-mediated coupling. The physicochemical properties (LogP 1.66, moderate lipophilicity) are within the typical range for agrochemical lead compounds, facilitating both formulation development and biological testing in plant and fungal systems .

Standardized Procurement with Regulatory Documentation

For research institutions and CROs that require full chemical safety documentation before commencing synthesis, 5-bromo-4-chloro-2-methylpyrimidine offers a procurement advantage: it is registered in the ECHA C&L Inventory with multi-notifier harmonized classification (H302, H315, H319, H335), has an assigned MDL number (MFCD11046966), and is stocked by multiple reputable suppliers including Fluorochem, Aladdin, AKSci, and Bidepharm at purities from 95% to 98% . This multi-supplier availability mitigates single-source supply chain risk, while the consistent hazard classification across notifiers facilitates faster institutional safety review compared to less commonly registered analogs .

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